molecular formula C5H11BO2Si B1603149 Trimethylsilylethynylboronic acid CAS No. 491876-41-6

Trimethylsilylethynylboronic acid

Cat. No.: B1603149
CAS No.: 491876-41-6
M. Wt: 142.04 g/mol
InChI Key: XLMPAVXAVNXSCX-UHFFFAOYSA-N
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Description

Trimethylsilylethynylboronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a trimethylsilylethynyl moiety. It is widely used in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethylsilylethynylboronic acid can be synthesized through several methods. One common approach involves the reaction of trimethylsilylacetylene with a boronic acid derivative under specific conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using automated systems. The process is optimized to ensure high yield and purity of the final product. Industrial methods may also include purification steps such as crystallization or chromatography to remove impurities .

Chemical Reactions Analysis

Types of Reactions: Trimethylsilylethynylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic esters, while substitution can produce a variety of functionalized boronic acids .

Scientific Research Applications

Trimethylsilylethynylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which trimethylsilylethynylboronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of carbon-carbon bonds . This process is crucial for the synthesis of complex organic molecules.

Comparison with Similar Compounds

Uniqueness: Trimethylsilylethynylboronic acid is unique due to the presence of the trimethylsilyl group, which imparts specific reactivity and stability to the compound. This makes it particularly useful in reactions where other boronic acids may not be as effective .

Properties

IUPAC Name

2-trimethylsilylethynylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11BO2Si/c1-9(2,3)5-4-6(7)8/h7-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMPAVXAVNXSCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C#C[Si](C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80623216
Record name [(Trimethylsilyl)ethynyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

491876-41-6
Record name [(Trimethylsilyl)ethynyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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